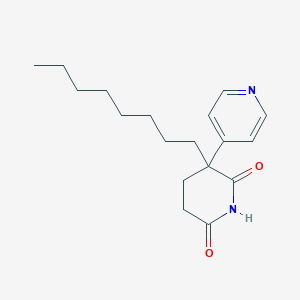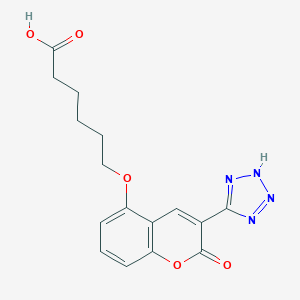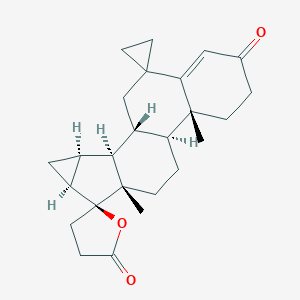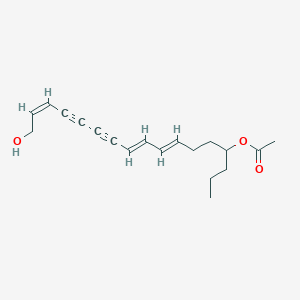
17-(1-Oxo-3-ethoxy-2-propynyl)androst-4-en-3-one
描述
17-(1-Oxo-3-ethoxy-2-propynyl)androst-4-en-3-one, commonly known as ATD, is a synthetic compound that is used in scientific research. It belongs to the class of androstadienone derivatives and is known to have anti-estrogenic properties. ATD is used to study the effects of estrogen on the body and its mechanism of action.
作用机制
ATD works by inhibiting the aromatase enzyme, which is responsible for the conversion of testosterone into estrogen. By inhibiting this enzyme, ATD reduces the amount of estrogen in the body and increases the levels of testosterone. This results in an increase in muscle growth and strength.
Biochemical and Physiological Effects:
ATD has been shown to have anti-estrogenic properties, which means that it reduces the amount of estrogen in the body. It also increases the levels of testosterone, which is responsible for muscle growth and strength. ATD has been shown to have a positive effect on bone density and can help prevent osteoporosis.
实验室实验的优点和局限性
ATD is a useful compound for studying the effects of estrogen on the body. It is relatively easy to synthesize and is readily available. However, ATD has limitations in terms of its solubility and stability. It is also important to note that ATD should be used with caution as it can have adverse effects on the body if not used properly.
未来方向
There are many possible future directions for research involving ATD. One area of interest is the use of ATD in the treatment of osteoporosis. Another area of interest is the use of ATD in the field of sports medicine to study the effects of estrogen on muscle growth and strength. Additionally, further research is needed to determine the long-term effects of ATD on the body and its potential for use in clinical settings.
Conclusion:
In conclusion, ATD is a synthetic compound that is used in scientific research to study the effects of estrogen on the body. It has anti-estrogenic properties and is commonly used in the field of sports medicine. ATD has advantages and limitations for lab experiments and has many possible future directions for research. It is important to use ATD with caution and to follow proper safety protocols when handling the compound.
科学研究应用
ATD is used in scientific research to study the effects of estrogen on the body. It is also used to study the mechanism of action of estrogen and its anti-estrogenic properties. ATD is commonly used in the field of sports medicine to study the effects of estrogen on muscle growth and strength.
属性
IUPAC Name |
(8S,9S,10R,13S,14S,17S)-17-(3-ethoxyprop-2-ynoyl)-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H32O3/c1-4-27-14-11-22(26)21-8-7-19-18-6-5-16-15-17(25)9-12-23(16,2)20(18)10-13-24(19,21)3/h15,18-21H,4-10,12-13H2,1-3H3/t18-,19-,20-,21+,23-,24-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CADMMMMZZFLIEP-OCCJOITDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC#CC(=O)C1CCC2C1(CCC3C2CCC4=CC(=O)CCC34C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC#CC(=O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=CC(=O)CC[C@]34C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
104849-33-4 | |
| Record name | 17-(1-Oxo-3-ethoxy-2-propynyl)androst-4-en-3-one | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104849334 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![5,7-Dihydroxy-11-methyl-6-methylidene-16-oxo-15-oxapentacyclo[9.3.2.15,8.01,10.02,8]heptadecane-9-carboxylic acid](/img/structure/B8790.png)
![(3E,5E,11E,13Z)-16-[4-[4-(4,5-dihydroxy-6-methyloxan-2-yl)oxy-2-methoxy-5-methyl-6-[(1E,3E)-penta-1,3-dienyl]oxan-2-yl]-3-hydroxypentan-2-yl]-8-hydroxy-3,15-dimethoxy-5,7,9,11-tetramethyl-1-oxacyclohexadeca-3,5,11,13-tetraen-2-one](/img/structure/B8793.png)

![2-Ethynyl-1-azabicyclo[2.2.2]octane](/img/structure/B8800.png)


![Thieno[2,3-c]pyridine-7(6H)-thione](/img/structure/B8807.png)

![7-(furan-2-ylmethyl)-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B8814.png)

